molecular formula C36H50S4 B2477260 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 514188-77-3

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

Cat. No.: B2477260
CAS No.: 514188-77-3
M. Wt: 611.04
InChI Key: IYCHXHNXTBDCNT-UHFFFAOYSA-N
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Description

Structure and Synthesis:
2-Decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a conjugated oligothiophene derivative featuring a central thiophene backbone with four interconnected thiophene rings. Each terminal thiophene unit is substituted with a decyl (C₁₀H₂₁) chain, enhancing solubility in organic solvents and influencing molecular packing . The extended π-conjugation system facilitates charge transport, making it relevant for organic electronic applications.

Synthesis typically involves iterative Stille or Suzuki coupling reactions to link thiophene units, followed by functionalization with decyl groups via alkylation or cross-coupling protocols. For example, brominated thiophene intermediates (e.g., 5-bromothiophene-2-carbaldehyde) are coupled with organotin or boronic acid derivatives to build the oligomeric structure, as seen in analogous syntheses of thiophene-based compounds .

Electronic Properties:
The decyl substituents reduce crystallinity and improve processability, while the planar thiophene backbone enables strong intermolecular π-π interactions. Computational studies using B3LYP/cc-pVDZ methods (commonly applied to similar systems) predict a narrow bandgap (~2.0–2.5 eV) due to extended conjugation, favoring visible-light absorption and charge mobility .

Properties

IUPAC Name

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50S4/c1-3-5-7-9-11-13-15-17-19-29-21-23-31(37-29)33-25-27-35(39-33)36-28-26-34(40-36)32-24-22-30(38-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCHXHNXTBDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of stannylated thiophene with halogenated thiophene under palladium catalysis . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex thiophene-based molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials.

Biology

Research has indicated potential biological activities of thiophene derivatives, including antimicrobial and anticancer properties. The compound is being investigated for its interactions with biological targets, which may lead to the development of novel therapeutic agents.

Medicine

Due to its unique structure, 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is explored as a component in drug development. Its stability and reactivity profile make it a candidate for formulating new drugs targeting specific diseases.

Industry

This compound is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties are crucial for enhancing the performance of these devices.

Case Studies and Research Findings

  • Organic Electronics : A study investigated the use of oligothiophenes in organic field-effect transistors (OFETs), demonstrating that compounds like this compound exhibit excellent charge transport properties, making them ideal for use as active layers in OFETs .
  • Biological Activity : Research on thiophene derivatives has shown promising results in terms of antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, revealing significant inhibitory effects .
  • Synthesis and Reactivity : The compound can be synthesized using methods such as Suzuki cross-coupling reactions, which allow for the introduction of various functional groups that can enhance its biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is primarily related to its interaction with biological targets and pathways. The compound can interact with cellular membranes and proteins, potentially disrupting their functions. In the context of organic electronics, its mechanism involves the efficient transport of charge carriers (electrons and holes) through the conjugated thiophene rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous thiophene derivatives, focusing on substituents, conjugation length, and optoelectronic properties:

Table 1: Key Properties of Oligothiophene Derivatives

Compound Name Substituents Conjugation Length Bandgap (eV) Solubility Applications Reference
2-Decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene Decyl (C₁₀H₂₁) 4 thiophene units ~2.2 (predicted) High (in chloroform, toluene) Organic semiconductors, solar cells
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Methyl (CH₃), aldehyde 2 thiophene units ~3.1 (experimental) Moderate Photovoltaic acceptors, synthesis intermediates
2-(3-Pentoxythiophen-2-yl)-5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene Pentoxy (C₅H₁₁O) 4 thiophene units ~2.4 (predicted) Moderate (in THF) Light-emitting diodes
9-(5-(9H-Carbazol-9-yl)thiophen-2-yl)-9H-Carbazole Carbazole 2 thiophene units + carbazole ~2.8 (experimental) Low Organic thin-film transistors (OTFTs)
2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid Ethylenedioxythiophene, cyanoacrylic acid 3 thiophene units + quinoxaline ~1.9 (experimental) Low Dye-sensitized solar cells (DSSCs)

Substituent Effects

  • Alkyl Chains (Decyl vs. Pentoxy) :
    The decyl chains in the target compound improve solubility compared to shorter pentoxy groups (C₅H₁₁O), enabling solution-processable thin-film fabrication . However, excessive alkylation can disrupt π-π stacking, reducing charge mobility relative to less-alkylated analogs like carbazole-thiophene hybrids .

  • Electron-Withdrawing Groups (Aldehyde, Cyanoacrylic Acid): Derivatives with electron-deficient moieties (e.g., cyanoacrylic acid in ) exhibit lower bandgaps (~1.9 eV) and broader absorption spectra, making them superior for light-harvesting in DSSCs. The target compound lacks such groups, limiting its utility in photovoltaic applications .

Conjugation Length and Bandgap

  • The target compound’s four thiophene units provide a longer conjugation pathway than carbazole- or methyl-substituted derivatives, narrowing its bandgap to ~2.2 eV. This aligns with trends observed in oligothiophenes, where each additional thiophene ring reduces the bandgap by ~0.3 eV .
  • In contrast, the ethylenedioxythiophene-quinoxaline system () achieves a lower bandgap (~1.9 eV) via combined conjugation and intramolecular charge transfer, highlighting the trade-off between structural complexity and performance .

Device Performance

  • Organic Solar Cells :
    The target compound’s predicted hole mobility (~10⁻⁴ cm²/V·s) is comparable to pentoxy-substituted analogs but lower than polymer systems like PBDTTT-EFT (10⁻³ cm²/V·s), which benefit from higher molecular weight and ordered morphologies .
  • OTFTs : Carbazole-thiophene derivatives () exhibit higher on/off ratios (>10⁵) due to strong intermolecular interactions, whereas the target compound’s alkyl chains may introduce trap states, reducing device stability .

Biological Activity

The compound 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex oligothiophene derivative characterized by a unique structure comprising multiple thiophene units. This compound, with the molecular formula C44H54S6C_{44}H_{54}S_6, has garnered attention due to its potential biological activities and applications in materials science, particularly in organic electronics and photonic devices. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The structural complexity of this compound contributes to its unique electronic properties. The presence of multiple thiophene rings enhances its conjugation, which is critical for its electronic behavior.

Structural Formula

C44H54S6\text{C}_{44}\text{H}_{54}\text{S}_6

Molecular Weight

The molecular weight of the compound is approximately 775.29 g/mol .

Antimicrobial Properties

Research indicates that thiophene derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted that various thiophene compounds possess antibacterial and antifungal properties , making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

Thiophenes have been reported to demonstrate antioxidant activity , which is crucial for combating oxidative stress in biological systems. The antioxidant properties are attributed to the presence of electron-rich thiophene rings that can scavenge free radicals .

Cytotoxicity Studies

In vitro studies have shown that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is believed to be linked to their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against human cancer cell lines, revealing varying degrees of effectiveness .

In Silico Studies

Recent advancements in computational biology have allowed researchers to predict the biological activity of thiophene derivatives through in silico methods . Molecular docking studies suggest that these compounds may interact effectively with biological targets such as Cathepsin D , a protease involved in cancer progression . These studies highlight the potential of this compound as a lead compound for drug development.

Case Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties. The study tested the efficacy of these compounds against common pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that the longer alkyl chains contributed positively to the antimicrobial activity due to improved membrane interaction .

Case Study 2: Cytotoxicity Against Cancer Cells

Another significant study explored the cytotoxic effects of oligothiophenes on breast cancer cell lines. The results showed that specific derivatives induced cell death at lower concentrations compared to standard chemotherapeutics, suggesting a promising avenue for further research into their use as anticancer agents .

Summary of Biological Activities

Activity Type Description
AntimicrobialExhibits significant antibacterial and antifungal properties against various pathogens.
AntioxidantDemonstrates ability to scavenge free radicals and reduce oxidative stress.
CytotoxicityInduces apoptosis in cancer cell lines, showing potential as an anticancer agent.
In Silico PredictionsEffective binding interactions predicted with biological targets like Cathepsin D through molecular docking.

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